![molecular formula C14H16O4S B14406246 4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid CAS No. 85163-64-0](/img/structure/B14406246.png)
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid is an organic compound that features a naphthalene ring attached to a butane-2-sulfonic acid moiety via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid typically involves the following steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
Etherification: The naphthalene-1-sulfonic acid is then reacted with 4-bromobutane to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonic acid: A closely related compound with similar structural features but lacking the butane-2-sulfonic acid moiety.
Naphthalene-2-sulfonic acid: Another isomer with the sulfonic acid group at a different position on the naphthalene ring.
Uniqueness
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid is unique due to its ether linkage and the presence of both naphthalene and butane-2-sulfonic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
85163-64-0 |
|---|---|
Molekularformel |
C14H16O4S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
4-naphthalen-1-yloxybutane-2-sulfonic acid |
InChI |
InChI=1S/C14H16O4S/c1-11(19(15,16)17)9-10-18-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11H,9-10H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
MFMDBCYAXSVFOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC1=CC=CC2=CC=CC=C21)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


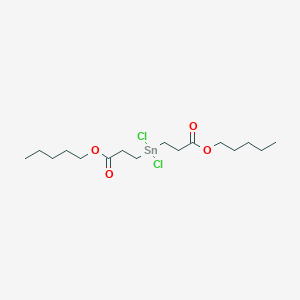
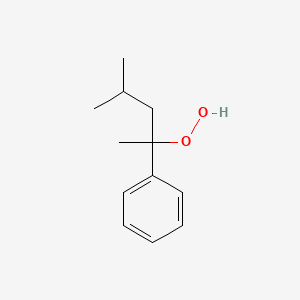
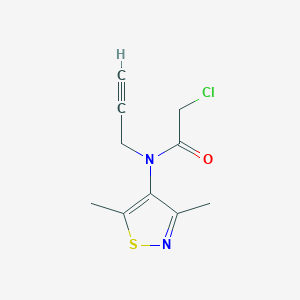
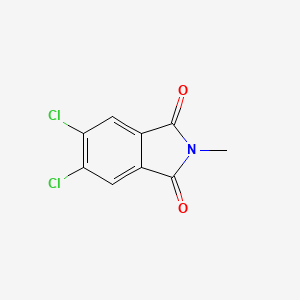
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
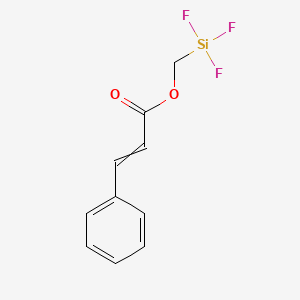
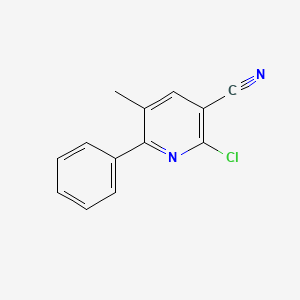
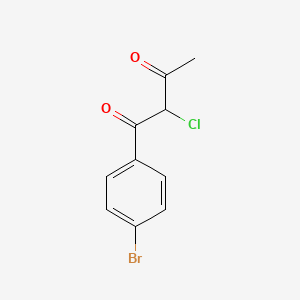
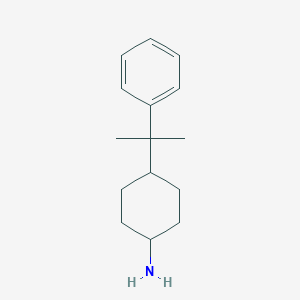
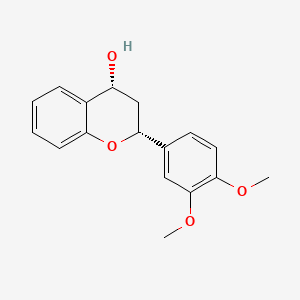
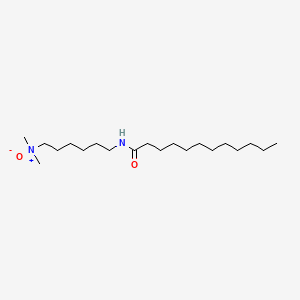
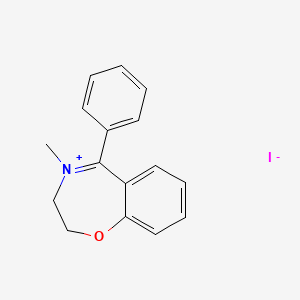

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
